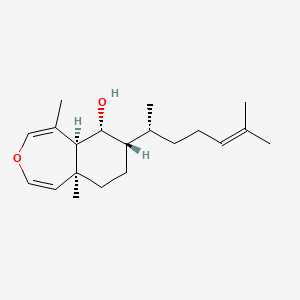

Dictyoxepin

説明

特性

CAS番号 |

63250-21-5 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC名 |

(5aS,8S,9R,9aS)-1,5a-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-7,8,9,9a-tetrahydro-6H-3-benzoxepin-9-ol |

InChI |

InChI=1S/C20H32O2/c1-14(2)7-6-8-15(3)17-9-10-20(5)11-12-22-13-16(4)18(20)19(17)21/h7,11-13,15,17-19,21H,6,8-10H2,1-5H3/t15-,17+,18+,19-,20+/m1/s1 |

InChIキー |

HFYSUZOICYWQHK-ZKIDJSGLSA-N |

SMILES |

CC1=COC=CC2(C1C(C(CC2)C(C)CCC=C(C)C)O)C |

異性体SMILES |

CC1=COC=C[C@]2([C@@H]1[C@@H]([C@@H](CC2)[C@H](C)CCC=C(C)C)O)C |

正規SMILES |

CC1=COC=CC2(C1C(C(CC2)C(C)CCC=C(C)C)O)C |

同義語 |

dictyoxepin |

製品の起源 |

United States |

Occurrence, Distribution, and Chemotaxonomic Implications

Isolation from Marine Algae

Dictyoxepin has been successfully isolated and characterized from the following marine algae:

Dictyota volubilisWhile Dictyota acutiloba and Dictyota pinnatifida are confirmed sources of this compound, Dictyota volubilis has been noted in the context of diterpene production within the genus, with some studies listing it as a source of various diterpenoidsmdpi.comsemanticscholar.org. However, direct isolation of this compound from D. volubilis is less frequently cited compared to the other two species.

Table 1: Isolation of this compound from Dictyota Species

| Dictyota Species | Location of Collection | Reference(s) |

| Dictyota acutiloba | Hawaii (Kahala, Ala Moana Reefs, Kauai) | mdpi.comacs.orgresearchgate.netthieme-connect.com |

| Dictyota pinnatifida | Caribbean (Colombian Coast) | researchgate.netnih.govresearchgate.netunal.edu.co |

Geographic and Habitat Distribution of Source Organisms

The Dictyota species from which this compound is isolated have distinct geographic and habitat distributions:

Dictyota acutiloba : This species is native to Hawaii mdpi.comacs.orgresearchgate.netthieme-connect.combishopmuseum.org. More recently, D. acutiloba has been identified in the Mediterranean Sea, with evidence suggesting its introduction via the Suez Canal wikipedia.orgresearchgate.netresearchgate.net. Habitats include mid-intertidal pools and extend to depths of at least 55 meters, where it grows on rocky substrates and other algae bishopmuseum.org.

Dictyota pinnatifida : This species is found in the Dutch Caribbean islands, including Aruba, Bonaire, Saba, Sint Eustatius, and Sint Maarten dutchcaribbeanspecies.org. It also has a broader distribution in the Atlantic and Pacific oceans plos.org. Dictyota species in general are marine organisms commonly found in subtidal to intertidal rocky pools wikipedia.orgalgaebase.org.

Dictyota volubilis : While some sources consider Dictyota volubilis a synonym of Dictyota dichotoma algaebase.org, Dictyota dichotoma itself is widely distributed across the western and eastern Atlantic, the Mediterranean Sea, Black Sea, Red Sea, and Indian Ocean wikipedia.org. D. dichotoma typically inhabits well-lit rocky areas with minimal water movement, usually found at depths up to 30 meters, but occasionally deeper wikipedia.org.

Table 2: Geographic and Habitat Distribution of Dictyota Species

| Dictyota Species | Geographic Distribution | Habitat | Reference(s) |

| Dictyota acutiloba | Hawaii; Mediterranean Sea (introduced via Suez Canal) | Mid-intertidal pools to at least 55 m depth; grows on rock and other algae. | thieme-connect.combishopmuseum.orgwikipedia.orgresearchgate.netresearchgate.net |

| Dictyota pinnatifida | Dutch Caribbean (Aruba, Bonaire, Saba, Sint Eustatius, Sint Maarten); Atlantic and Pacific Oceans | Marine; subtidal to intertidal rocky pools. | dutchcaribbeanspecies.orgplos.orgwikipedia.orgalgaebase.org |

| Dictyota volubilis (syn. D. dichotoma) | Western & Eastern Atlantic, Mediterranean Sea, Black Sea, Red Sea, Indian Ocean | Rocky substrates in well-lit areas with minimal water movement; usually at depths up to 30 m (exceptionally 80 m). | algaebase.orgwikipedia.org |

Chemotaxonomic Significance within the Genus Dictyota and Dictyotaceae Family

The genus Dictyota is renowned for its prolific production of structurally diverse diterpenes, which are recognized as important chemotaxonomic markers for the genus and the family Dictyotaceae mdpi.comsemanticscholar.orgufsc.brresearchgate.nettandfonline.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. These compounds are often categorized into three main chemical groups (I, II, and III) based on the initial cyclization step of their biosynthetic precursor, geranyl-geraniol ufsc.brmdpi.comnih.gov.

Diterpenes as Taxonomic MarkersThe distribution and types of diterpenes produced by Dictyota species often correlate with their taxonomic classification and phylogenetic relationshipsufsc.brresearchgate.nettandfonline.comnih.govresearchgate.net. For instance, Dictyota pinnatifida is characterized by the presence of diterpenes belonging to chemical groups I (prenylated germacrene derivatives) and III (Xeniane derivatives), a profile that aligns with its phylogenetic positioningresearchgate.netresearchgate.net. Similarly, Dictyota acutiloba yields diterpenes such as acutilols and this compound, contributing to its chemical signature within the genusmdpi.comacs.orgresearchgate.net. The study of these diterpenoid profiles aids in resolving taxonomic ambiguities and understanding the evolutionary history of the Dictyota groupufsc.brresearchgate.nettandfonline.comnih.govresearchgate.net. The presence of specific diterpene skeletons can serve as reliable indicators for species identification and for tracing biogeographic patterns within the Dictyotaceae familyufsc.brresearchgate.netresearchgate.net.

Table 3: Diterpene Classes and Examples in Dictyota Species

| Chemical Group | Representative Diterpene Skeletons/Classes | Associated Dictyota Species |

| Group I | Prenylated germacrene derivatives | D. pinnatifida, D. crenulata, D. menstrualis |

| Group I | Prenylated guaiane derivatives | D. acutiloba, D. crenulata, D. menstrualis |

| Group III | Xeniane derivatives | D. pinnatifida, D. crenulata |

| Group III | Dolabellane derivatives | Various Dictyota species |

| Other | Cycloxeniane derivatives | D. menstrualis, D. crenulata |

Compound List

this compound

Dictyolene

Acutilol A

Acutilol A acetate

Acutilol B

Pachydictyol A

Isopachydictyol A

Dictyol C

Dictyotadiol

Dictyoxide

6-epipachydictyol A

6-epidictyol C

18-acetoxy-xenianol

Dictyol L

Dictyol H

Dictyodial

4β-hydroxydictyodial A

4β-acetoxydictyodial A

Prenylated germacrene derivatives

Xeniane derivatives

Crenulidane diterpenes

Dolabellane derivatives

Cycloxeniane derivatives

Isolation and Elucidation Methodologies

Extraction and Fractionation Strategies for Marine Metabolites

The initial step in isolating Dictyoxepin involves the extraction of secondary metabolites from its source organism, Dictyota acutiloba thieme-connect.commdpi-res.comresearchgate.netmdpi.comresearchgate.net. Typically, marine algae are collected and then subjected to solvent extraction to obtain a crude mixture of compounds. Solvents such as chloroform and acetone have been employed for extracting compounds from Dictyota species researchgate.net. Following the initial extraction, the crude extract is then fractionated to reduce complexity and concentrate specific classes of compounds. This process often involves partitioning the extract between different immiscible solvents or employing techniques like column chromatography with varying polarity stationary phases to separate compounds based on their solubility and polarity. These fractionation strategies are essential for enriching the target diterpenes, including this compound, from the complex mixture of marine metabolites d-nb.info.

Chromatographic Separation Techniques for Diterpenes

Once the crude extract has been fractionated, more refined chromatographic techniques are employed to isolate individual compounds like this compound. Column chromatography, often using silica gel as the stationary phase, is a common method for initial purification and separation of diterpenes d-nb.infonih.gov. For achieving higher purity and separating closely related compounds, preparative High-Performance Liquid Chromatography (HPLC) is frequently utilized . HPLC, particularly reversed-phase HPLC (RP-HPLC) using C-18 columns, allows for the separation of compounds based on their hydrophobicity, enabling the isolation of pure this compound from complex mixtures .

Advanced Spectroscopic and Analytical Methodologies for Structural Assignment

The definitive characterization of this compound's structure relies heavily on advanced spectroscopic and analytical methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

NMR spectroscopy is an indispensable tool in the structural elucidation of natural products, offering detailed insights into molecular structure.

One-dimensional NMR experiments, specifically proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, are fundamental for determining the basic structural features of this compound. ¹H NMR provides information about the number, type, and chemical environment of hydrogen atoms, including their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms present in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons, as well as those involved in double bonds or attached to heteroatoms. These spectra allow for the initial assignment of functional groups and the carbon skeleton of the diterpene d-nb.infonih.gov.

To establish the complete connectivity and confirm the proposed structure of this compound, various two-dimensional NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, thereby mapping out the spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons, providing direct carbon-proton assignments. Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial for establishing long-range correlations between protons and carbons (typically over two or three bonds), which are vital for connecting different structural fragments and confirming the positions of functional groups and double bonds within the diterpene skeleton researchgate.netd-nb.infonih.govmdpi.commdpi.com.

While not explicitly detailed for this compound in the provided snippets, computational NMR prediction has become an increasingly important adjunct to experimental NMR data in modern structure elucidation. By calculating theoretical NMR spectra based on proposed structures, chemists can compare these predictions with experimental data to validate assignments and confirm stereochemistry rfi.ac.ukresearchgate.netchemrxiv.org. This approach helps to reduce ambiguity and increase confidence in the proposed molecular structure.

Beyond NMR, Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, aiding in the determination of the molecular formula. Furthermore, the absolute configuration of this compound has been definitively established through single-crystal X-ray crystallographic analysis of a derivative, specifically its p-bromophenylurethane derivative thieme-connect.comresearchgate.net. This crystallographic data provides an unambiguous three-dimensional structure, including the absolute stereochemistry.

Ion Mobility Spectrometry (IMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations nobraintoosmall.co.nz. For this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its constituent functional groups. For instance, the presence of hydroxyl (-OH) groups typically results in a broad absorption band in the region of 3200-3500 cm⁻¹ due to hydrogen bonding libretexts.org. Carbonyl groups (C=O), if present, would manifest as strong absorption bands typically between 1680-1750 cm⁻¹, with specific positions indicating whether it's a ketone, aldehyde, ester, or carboxylic acid nobraintoosmall.co.nzuc.edu. The presence of carbon-carbon double bonds (C=C) would also be indicated by absorption bands, usually in the range of 1630-1680 cm⁻¹ nobraintoosmall.co.nzuc.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the presence of chromophores, such as conjugated double bonds or carbonyl systems arsdcollege.ac.inlibretexts.org. For this compound, UV-Vis spectroscopy would help identify any unsaturated systems. Conjugated dienes or α,β-unsaturated carbonyl compounds typically exhibit absorption maxima (λmax) in the range of 200-400 nm arsdcollege.ac.inlibretexts.org. The specific wavelength and intensity of absorption can offer clues about the extent of conjugation and the nature of the chromophoric system. While specific UV-Vis data for this compound is not detailed in the provided search results, this technique is standard for detecting such features in organic molecules arsdcollege.ac.inlibretexts.org.

General Principles of Terpenoid Structural Elucidation

The structural elucidation of terpenoids like this compound relies on a systematic approach combining various analytical methods.

The molecular formula of a compound is the first critical step in its structural determination. This is primarily achieved through mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, allowing for the determination of the elemental composition libretexts.orguwo.ca. The molecular ion peak (M⁺) in a mass spectrum corresponds to the molecular weight of the compound savemyexams.comcognitoedu.org. By analyzing the isotopic abundance patterns and fragmentation patterns, coupled with accurate mass measurements, chemists can confidently establish the molecular formula, which is essential for calculating the degree of unsaturation and proposing structural fragments libretexts.orguwo.casavemyexams.com.

The degree of unsaturation (also known as the Index of Hydrogen Deficiency or IHD) is a calculated value derived from the molecular formula. It quantifies the total number of rings and π-bonds (double and triple bonds) present in a molecule youtube.comlibretexts.orgopenochem.org. The formula for calculating the degree of unsaturation for a compound with the molecular formula CₓH<0xE1><0xB5><0xA7>N<0xE2><0x82><0x9B>O<0xE2><0x82><0x9C>X<0xE1><0xB5><0xA3> (where X is a halogen) is:

libretexts.orgopenochem.org. For example, if this compound had a molecular formula of C₁₅H₂₄O₂, its degree of unsaturation would be calculated as:

This result of 4 would indicate the presence of a total of four rings and/or double bonds in the molecule.

Oxidative degradation is a classical chemical method used to break down complex organic molecules, particularly terpenoids, into smaller, identifiable fragments srmist.edu.in. By selectively oxidizing specific functional groups or cleaving bonds, researchers can gain insights into the original structure, including the arrangement of carbon atoms, the location of double bonds, and the presence of rings srmist.edu.in. Reagents such as ozone, potassium permanganate, chromic acid, or lead tetraacetate are commonly employed for this purpose srmist.edu.in. Analysis of the degradation products, often using spectroscopic techniques, helps to reconstruct the parent molecule's architecture.

Compound List:

this compound

Ring System Determination

The elucidation of the molecular structure of natural products is a cornerstone of chemical research, providing insights into their biosynthesis, properties, and potential applications. This compound, a diterpene isolated from the marine alga Dictyota acutiloba, presented a complex structural puzzle that required rigorous analytical methodologies to resolve, particularly concerning its intricate ring system. The determination of this ring system was paramount to understanding this compound's unique chemical architecture and its place within the broader family of marine diterpenoids.

The definitive determination of this compound's ring system and its absolute stereochemistry was achieved through single-crystal X-ray crystallographic analysis thieme-connect.com. This technique involves growing high-quality crystals of the compound or a suitable derivative, then diffracting X-rays through the crystal lattice. The resulting diffraction pattern is analyzed to reconstruct the three-dimensional arrangement of atoms within the molecule. For this compound, this analysis was performed on a p-bromophenylurethane derivative thieme-connect.com. The X-ray diffraction data provided unambiguous information regarding the size and connectivity of the fused ring systems, the precise spatial orientation of substituents, and ultimately, the absolute configuration of the chiral centers within the molecule. This method is considered the gold standard for structural determination as it offers direct visualization of the molecular framework.

Complementary to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial supporting role in establishing the connectivity and confirming the proposed ring system. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in mapping out the carbon-hydrogen framework and identifying through-bond correlations between atoms. These correlations allowed researchers to piece together the molecular skeleton, confirming the proposed ring closures and the arrangement of atoms within each ring numberanalytics.comethz.chmestrelab.com.

Mass Spectrometry (MS) further contributed to the structural elucidation by providing the molecular weight of this compound and its fragmentation patterns. High-resolution mass spectrometry (HRMS) allowed for the precise determination of the molecular formula, which, when combined with fragmentation data, helped to corroborate the proposed structural features, including the ring system. Fragmentation patterns, arising from the dissociation of molecular ions, offer clues about the stability of different structural motifs, including ring fragments chemguide.co.ukwikipedia.org.

The combination of these powerful analytical techniques provided a comprehensive and conclusive determination of this compound's complex ring system.

Analytical Techniques for Ring System Determination of this compound

| Spectroscopic/Analytical Technique | Primary Information Provided for Ring System Determination | Key Data Points/Analysis |

| X-ray Crystallography | Definitive 3D structure, ring sizes, atom connectivity, absolute stereochemistry. | Crystal lattice parameters, bond lengths, bond angles, torsion angles, electron density map. |

| NMR Spectroscopy (e.g., 2D NMR) | Connectivity of atoms within rings, through-bond correlations, spatial proximity. | Chemical shifts (¹H, ¹³C), coupling constants (J-couplings), NOE correlations (e.g., COSY, HSQC, HMBC, NOESY). |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns supporting ring structures and connectivity. | Molecular ion ([M]+), fragment ions (m/z values), fragmentation pathways, high-resolution mass for elemental composition. |

Biosynthetic Pathways and Mechanistic Investigations

Proposed Biosynthetic Origins from Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of dictyoxepin, a diterpene isolated from the brown alga Dictyota acutiloba, is proposed to originate from geranylgeranyl pyrophosphate (GGPP) mdpi-res.comuh.edu. GGPP is a universal precursor in the biosynthesis of all isoprenoids, including diterpenes. The initial cyclization of GGPP, likely catalyzed by a diterpene synthase, would lead to a carbocation intermediate that undergoes further transformations to form the complex carbon skeleton of this compound uh.edu.

Role of Pericyclic Reactions in Biosynthesis

Pericyclic reactions, which involve concerted bond-making and bond-breaking in a cyclic transition state, are believed to play a significant role in the formation of this compound's intricate structure uh.edu. These reactions are often characterized by their high stereospecificity and can occur spontaneously or with enzyme catalysis.

Electrocyclizations, a subset of pericyclic reactions, are hypothesized to be key steps in the biosynthesis of this compound uh.edu. Specifically, a proposed pathway involves a disrotatory 6π electrocyclization of a hypothetical intermediate derived from GGPP. This process would lead to the formation of the cyclic framework observed in related compounds like dictyolene uh.edu. While direct evidence for this compound's formation via electrocyclization is still being investigated, the prevalence of such reactions in terpenoid biosynthesis makes it a plausible mechanism uh.edu.

A significant proposed mechanism for the formation of this compound involves a uni-konstanz.deuni-konstanz.de-sigmatropic rearrangement, specifically a cis-divinyloxirane rearrangement beilstein-journals.orguni-konstanz.deresearchgate.net. In this proposed pathway, an intermediate derived from GGPP undergoes epoxidation, forming a divinyloxirane. This epoxide then rearranges via a uni-konstanz.deuni-konstanz.de-sigmatropic shift, releasing ring strain and forming the dihydrooxepine moiety characteristic of this compound beilstein-journals.orguni-konstanz.de. This type of rearrangement is also implicated in the biosynthesis of related natural products such as occidenol and miscandenin beilstein-journals.orguni-konstanz.deresearchgate.net.

Electrocyclizations

Hypothetical Germacryl Intermediate

A hypothetical germacryl intermediate has been proposed as a precursor in the biosynthesis of this compound and related diterpenes like dictyolene uh.edu. This intermediate, derived from the cyclization and oxidation of GGPP, would possess the necessary structural features to undergo subsequent electrocyclization or rearrangement reactions to yield the final products uh.edu.

Comparison with Related Natural Products (e.g., Dictyolene, Miscandenin, Occidenol)

This compound shares structural similarities with other marine diterpenoids, such as dictyolene, miscandenin, and occidenol uh.edubeilstein-journals.orguni-konstanz.deresearchgate.net. The proposed biosynthetic pathways for these compounds often involve analogous pericyclic reactions. For instance, dictyolene is thought to be formed via a 6π electrocyclization, while occidenol and miscandenin are proposed to arise from a cis-divinyloxirane rearrangement uh.edubeilstein-journals.orguni-konstanz.deresearchgate.net. Comparing these pathways provides insights into the conserved enzymatic machinery and reaction mechanisms employed in the biosynthesis of this class of natural products uh.edubeilstein-journals.orguni-konstanz.deresearchgate.net.

Synthetic Chemistry and Chemical Transformations

Biomimetic Synthetic Approaches Related to Dictyoxepin:

The proposed biosynthesis of this compound involves the epoxidation of a germacryl intermediate followed by a sigmatropic rearrangement. This suggests that biomimetic strategies could mimic these steps. Research into the biosynthesis of similar marine diterpenoids from Dictyota species might also offer insights.

Divinylcyclopropane–Cycloheptadiene Rearrangement in Organic Synthesis:The DVCPR is a well-established method for forming seven-membered rings, often employed in the total synthesis of natural products. Rhodium-catalyzed versions and formal [4+3] cycloadditions using DVCPR intermediates are significant strategies.

Total Synthesis Efforts (Direct and Analogue-based):

While direct total syntheses of this compound were not explicitly found, the literature shows extensive work on the synthesis of related diterpenoids from Dictyota species and other marine organisms. The challenges in synthesizing seven-membered rings make cycloaddition strategies particularly relevant. The synthesis of analogues of related compounds like dictyoxetane and the general strategies for synthesizing diterpenoids are documented.

Chemical Modifications and Semisynthesis of this compound Analogues:

Searches for specific chemical modifications or semisynthesis of this compound analogues were not fruitful in the initial round. However, general strategies for chemical modification of natural products and structure-activity relationship (SAR) studies are common in the field.

Advanced Research Perspectives and Future Directions

Untargeted Metabolomics and Molecular Networking for Discovery

The exploration of natural product diversity within marine organisms like Dictyota species is significantly enhanced by untargeted metabolomics and molecular networking. These techniques allow for the comprehensive profiling of complex mixtures, enabling the identification of known compounds and the discovery of novel analogues or related metabolites. Molecular networking, in particular, leverages tandem mass spectrometry (MS/MS) data to cluster structurally similar compounds, facilitating the dereplication of known natural products and the prioritization of unique molecular scaffolds for further investigation nih.govucsd.edunih.govresearchgate.net.

Applying these methods to Dictyota extracts could reveal a broader spectrum of diterpenes related to Dictyoxepin, potentially uncovering new structural variations with distinct biological properties. By analyzing the metabolomic profiles of different Dictyota species or populations, researchers can identify compounds that might have been overlooked by traditional isolation methods. This approach is crucial for mapping the chemical space of Dictyota and discovering new compounds that may possess enhanced or novel activities researchgate.netcmu.edu. While specific studies focusing solely on this compound analogues using these advanced techniques are emerging, the general application of molecular networking to marine natural products has proven effective in accelerating the discovery process nih.govresearchgate.net.

Computational Approaches in Structural Elucidation and Biosynthesis Prediction

Computational methodologies are increasingly vital for deciphering the complexities of natural products. For this compound, advanced computational tools can aid in refining structural assignments, predicting stereochemistry, and elucidating biosynthetic pathways. Techniques such as Density Functional Theory (DFT) calculations, combined with NMR data, are instrumental in determining relative and absolute configurations, especially for complex molecules nih.govmestrelab.comrsc.org. Furthermore, computational approaches for predicting biosynthetic gene clusters and pathways are revolutionizing the understanding of how organisms like Dictyota synthesize their secondary metabolites cmu.edunih.govosti.govbiorxiv.org.

By analyzing the genomic data of Dictyota species and employing predictive algorithms, researchers can hypothesize the enzymatic machinery responsible for this compound biosynthesis. This knowledge is critical for understanding metabolic plasticity within the genus and for potentially engineering heterologous production systems. Predicting biosynthetic pathways can also guide the search for novel analogues by identifying key precursor molecules or enzymatic transformations nih.govwur.nl. The integration of mass spectrometry data with computational models, such as those used in molecular networking, further enhances the ability to propose structures and pathways for uncharacterized compounds rfi.ac.ukchemrxiv.org.

Exploring Novel Biological Activities in Non-Clinical Contexts

This compound and its related compounds have demonstrated interesting biological activities that warrant further investigation in non-clinical settings. Studies have indicated that this compound exhibits mild inhibition of Escherichia coli biofilms uerj.bruca.es. This finding suggests a potential role in controlling bacterial adhesion and biofilm formation, which are significant challenges in various industrial and medical contexts.

Q & A

Q. How should conflicting results in this compound studies be reported to advance collective understanding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。